molecular formula C11H18N6O2 B2976294 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034561-57-2

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2976294
CAS No.: 2034561-57-2
M. Wt: 266.305
InChI Key: LFRVFFVUGHBFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound featuring a triazole ring and an oxoimidazolidine moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ringamide coupling and cyclization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and cyclization reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents such as alkyl halides in the presence of a base like potassium carbonate (K2CO3).

  • Cyclization: Conditions involving high temperatures and specific catalysts to facilitate ring closure.

Major Products Formed:

  • Oxidation may yield carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution reactions can lead to the formation of various alkylated derivatives.

  • Cyclization reactions can result in the formation of additional heterocyclic structures.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Triazole derivatives: Other triazole compounds with different substituents and functional groups.

  • Oxoimidazolidine derivatives: Compounds with variations in the oxoimidazolidine ring structure.

Uniqueness: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of the triazole and oxoimidazolidine rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2/c1-8(2)9(7-17-13-3-4-14-17)15-11(19)16-6-5-12-10(16)18/h3-4,8-9H,5-7H2,1-2H3,(H,12,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRVFFVUGHBFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)N2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.